molecular formula C10H11NO B2844500 2-(1H-indol-2-yl)ethanol CAS No. 52098-05-2

2-(1H-indol-2-yl)ethanol

Cat. No. B2844500
CAS RN: 52098-05-2
M. Wt: 161.204
InChI Key: JZYHZABGLQFCHU-UHFFFAOYSA-N
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Description

“2-(1H-indol-2-yl)ethanol” is also known as Tryptophol . It is an indolyl alcohol that is ethanol substituted by a 1H-indol-3-yl group at position 2 . It has a role as a Saccharomyces cerevisiae metabolite, an auxin, and a plant metabolite .


Molecular Structure Analysis

The molecular formula of “2-(1H-indol-2-yl)ethanol” is C10H11NO . The molecular weight is 161.20 g/mol . The InChIKey is JZYHZABGLQFCHU-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C(=C1)C=C(N2)CCO .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-indol-2-yl)ethanol” include a molecular weight of 161.20 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 161.084063974 g/mol, Monoisotopic Mass of 161.084063974 g/mol, Topological Polar Surface Area of 36 Ų, Heavy Atom Count of 12, Formal Charge of 0, Complexity of 149 .

Scientific Research Applications

  • Enantioselective Synthesis and Stereochemistry

    • 2-(2,3-Dihydro-1H-indol-3-yl)ethanol, derived from 2-(1H-indol-3-yl)ethanol, has been studied for its enantioselective synthesis and stereochemistry. The separation of enantiomers and the assignment of absolute stereochemistry were accomplished through chiral simulated moving bed chromatography and X-ray structure analysis (Frydenvang et al., 2004).
  • Calorimetric and Computational Studies

    • The gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol and related compounds has been derived and analyzed using calorimetric methods and computational studies. This includes assessing the enthalpic methylene increments and comparison with related systems (Carvalho et al., 2019).
  • Crystal Structure Analysis

    • The crystal structure of compounds involving 2-(1H-indol-2-yl)ethanol has been studied, providing insights into the intermolecular interactions and the formation of a three-dimensional network in the crystal lattice (Di, 2010).
  • Synthesis of Pharmaceutically Relevant Derivatives

    • Efficient methods for synthesizing pharmaceutically relevant derivatives, such as 3,3-bis(indol-3-yl)indolin-2-ones and 2,2-bis(indol-3-yl)acenaphthylen-1(2H)-one, have been developed using 2-(1H-indol-2-yl)ethanol derivatives as starting materials. These processes highlight the importance of 2-(1H-indol-2-yl)ethanol in synthesizing complex organic compounds (Brahmachari & Banerjee, 2014).
  • Antimicrobial Activity

    • Novel 1H-indole derivatives synthesized from 2-(1H-indol-2-yl)ethanol have shown significant antimicrobial activity. These compounds were evaluated against various bacterial and fungal strains, highlighting their potential use in developing new antimicrobial agents (2020).
  • Organic Synthesis and Polymer Chemistry

    • 2-(Pyridin-2-yl)ethanol, a related compound, has been used as a protecting group for carboxylic acids in polymer chemistry, demonstrating the versatility of 2-(1H-indol-2-yl)ethanol and its derivatives in various synthetic applications (Elladiou & Patrickios, 2012).
  • Hydroamination and Synthetic Applications

    • The hydroamination of 2-ethynyl derivatives of 2-(1H-indol-2-yl)ethanol has been explored for the synthesis of amino derivatives of indole. These studies are essential for developing novel synthetic pathways in organic chemistry (Sobenina et al., 2010).
  • Computational Studies and Pharmacological Effects

    • Synthesis and computational analysis of 2-(1H-indol-2-yl)ethanol derivatives have been conducted to study their effects on the COX-2 enzyme, and their in vivo analgesic and anti-inflammatory activities have been evaluated (Kumar et al., 2022).

properties

IUPAC Name

2-(1H-indol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYHZABGLQFCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-2-yl)ethanol

Synthesis routes and methods

Procedure details

Ester 4-1 (0.54 g, 2.6 mmol) was dissolved in 13 mL CH2Cl2 at -78°, and DIBAL (1M in CH2Cl2, 5.8 ml, 5.8 mmol) was added dropwise. The mixture was stirred at -78° for 15 min then warmed to RT for 30 min and quenched in sat. aqueous Na/K tartrate. This solution was extracted with EtOAc. The organic layer was washed with brine, dried (Na2SO4), and concentrated. Flash chromatography (silica 50% EtOAc/hexane) provided 4-2 as a brown oil. Rf 0.38 (silica, 50% EtOAc/hexane).
Name
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name

Citations

For This Compound
4
Citations
TMT Carvalho, LMPF Amaral, VMF Morais… - Thermochimica …, 2019 - Elsevier
In the present work, the gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol was derived, at T = 298.15 K, from the enthalpy of combustion for the crystalline …
Number of citations: 4 www.sciencedirect.com
CS Lood, AE Laine, A Högnäsbacka… - European Journal of …, 2015 - Wiley Online Library
Tetrahydro‐β‐carbolines, a privileged structural feature in natural products and pharmaceutically active compounds, has been the cause for considerable research interest, spanning …
CS Lood, AE Laine, A Högnäsbacka, M Nieger… - researchgate.net
Eur. J. Org. Chem. 2015 · ISSN 1099–0682 SUPPORTING INFORMATION DOI: 10.1002/ejoc.201500391 Title: Synthesis of Chiral (Indol Page 1 Eur. J. Org. Chem. 2015 · ISSN 1099–…
Number of citations: 0 www.researchgate.net
A Laine - 2013 - aaltodoc.aalto.fi
The aim of this thesis was to study a recently developed synthesis route to tetrahydro-beta-carbolines (THbetaCs) and their open-chained analogues. Furthermore, the aim was also to …
Number of citations: 0 aaltodoc.aalto.fi

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